molecular formula C7H10O2 B8739037 1,5-Dimethyl-2-furanmethanol CAS No. 14003-15-7

1,5-Dimethyl-2-furanmethanol

Cat. No.: B8739037
CAS No.: 14003-15-7
M. Wt: 126.15 g/mol
InChI Key: NYWUEUASUFTGQW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-furanmethanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furfural and belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl group and a hydroxymethyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-furanmethanol can be synthesized through several methods. One common method involves the hydrogenation of 5-methylfurfural using a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or nickel (Ni) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-methylfurfural. This process can be carried out in a continuous flow reactor to enhance efficiency and yield. The use of heterogeneous catalysts, such as supported noble metals, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-furanmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-methylfurfural or further to 5-methyl-2-furancarboxylic acid.

    Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-Methylfurfural, 5-Methyl-2-furancarboxylic acid.

    Reduction: 5-Methyl-2-furfuryl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,5-Dimethyl-2-furanmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of resins, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-furanmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor to many furan derivatives, including 1,5-Dimethyl-2-furanmethanol.

    Furfuryl alcohol: Another derivative of furfural, used in the production of resins and polymers.

    2-Methylfuran: A furan derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

14003-15-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3

InChI Key

NYWUEUASUFTGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)O

Origin of Product

United States

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